5'-ODMT-2'-OMe Adenosine
Overview
Description
5’-ODMT-2’-OMe Adenosine, also known as 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-adenosine, is a modified nucleoside used extensively in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of the ribose sugar. The molecular formula of 5’-ODMT-2’-OMe Adenosine is C32H33N5O6, and it has a molecular weight of 583.65 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-ODMT-2’-OMe Adenosine typically involves the protection of the 5’ hydroxyl group of adenosine with a dimethoxytrityl (DMT) group. This is followed by the methylation of the 2’ hydroxyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the protection and methylation steps .
Industrial Production Methods: Industrial production of 5’-ODMT-2’-OMe Adenosine involves large-scale synthesis using automated synthesizers such as ABI, MerMade, and ÄKTA® synthesizers. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5’-ODMT-2’-OMe Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: Substitution reactions can replace specific groups on the molecule with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include various protected and unprotected nucleoside derivatives, which are used in further synthetic applications.
Scientific Research Applications
5’-ODMT-2’-OMe Adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: Utilized in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Industry: Applied in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-ODMT-2’-OMe Adenosine involves its incorporation into oligonucleotides, where it serves as a modified nucleoside. The presence of the DMT protecting group and the methyl group at the 2’ position enhances the stability and resistance of the oligonucleotides to nuclease degradation. This makes the compound highly valuable in the synthesis of stable and effective nucleic acid-based therapeutics .
Comparison with Similar Compounds
5’-ODMT-2’-OMOE-Thymidine: Similar in structure but with a thymidine base instead of adenosine.
5’-DMT-2’-OMOE-5-Methyl-Cytidine: Contains a cytidine base with a methyl group at the 5 position.
2’-OMe Adenosine: Lacks the DMT protecting group but has a methyl group at the 2’ position.
Uniqueness: 5’-ODMT-2’-OMe Adenosine is unique due to its dual protection with the DMT group and the methylation at the 2’ position. This combination provides enhanced stability and resistance to enzymatic degradation, making it particularly useful in the synthesis of stable oligonucleotides for therapeutic and diagnostic applications.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O6/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(38)28(41-3)31(43-25)37-19-36-26-29(33)34-18-35-30(26)37/h4-16,18-19,25,27-28,31,38H,17H2,1-3H3,(H2,33,34,35)/t25-,27-,28-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRYFFDAEWYIBQ-QWOIFIOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174260 | |
Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103285-23-0 | |
Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103285-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.